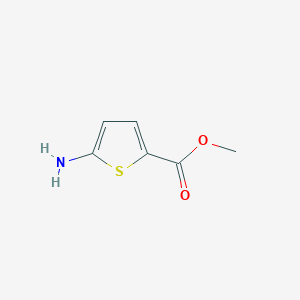

Methyl 5-aminothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQTUMGJWXJMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427942 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-58-1 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-2-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-aminothiophene-2-carboxylate: Synthesis, Properties, and Potential as an IRAK4 Inhibitor Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its thiophene core, substituted with both an amine and a carboxylate group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and explores its potential role as a key intermediate in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 14597-58-1 |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Canonical SMILES | COC(=O)C1=CC=C(S1)N |

| InChI Key | NNQTUMGJWXJMIR-UHFFFAOYSA-N |

Physicochemical and Spectral Properties

| Property | Value | Source |

| Physical Form | Solid | Chemical Supplier Data |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Slightly soluble in water | Predicted |

Spectral Data:

Detailed, publicly available NMR and IR spectra for this compound are scarce. Researchers synthesizing this compound should perform their own spectral analysis for confirmation. Typical expected spectral characteristics are outlined below based on its chemical structure.

-

¹H-NMR: Protons on the thiophene ring are expected in the aromatic region. Signals for the methyl ester and amine protons would also be present.

-

¹³C-NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbon are anticipated.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and C-S stretching of the thiophene ring are expected.

Synthesis Protocol

The most common and well-documented synthesis of this compound involves the reduction of its nitro precursor, Methyl 5-nitrothiophene-2-carboxylate.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is adapted from established literature procedures.[1]

Materials:

-

Methyl 5-nitrothiophene-2-carboxylate

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Methyl 5-nitrothiophene-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate.[1]

-

Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but a common starting point is 10-20% by weight relative to the starting material.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within a few hours to overnight.[1]

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent to ensure all the product is collected.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Further purification can be achieved by recrystallization if necessary.

Role in Drug Discovery: A Precursor to IRAK4 Inhibitors

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds, including numerous approved drugs.[2] These structures are often used as starting points for the synthesis of new therapeutic agents.

The IRAK4 Signaling Pathway:

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[3][4] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[3][4] Dysregulation of the IRAK4 pathway is implicated in a range of inflammatory and autoimmune diseases, as well as some cancers.[3][5]

Caption: The IRAK4 signaling pathway and potential inhibition.

As illustrated, the activation of TLRs or IL-1R leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other kinases, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[3] Inhibiting IRAK4 is therefore a promising therapeutic strategy to block this inflammatory cascade.

This compound as a Synthetic Intermediate:

While there is no direct evidence in the searched literature of this compound itself being a potent IRAK4 inhibitor, its structure is highly relevant. The amino and ester functional groups provide convenient handles for further chemical modifications, allowing for the synthesis of a library of derivatives that can be screened for IRAK4 inhibitory activity. The thiophene ring can act as a core scaffold to which various pharmacophores can be attached to optimize binding to the ATP-binding site of the IRAK4 kinase.

Experimental Protocols for Biological Evaluation

For researchers aiming to evaluate derivatives of this compound as IRAK4 inhibitors, a standard in vitro kinase assay is the first step.

IRAK4 Kinase Assay Protocol (General Outline):

This protocol provides a general framework for an in vitro IRAK4 kinase assay. Specific details may vary depending on the commercial assay kit used.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

-

ATP solution

-

Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific peptide substrate)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

ADP detection reagent (e.g., ADP-Glo™)

-

Microplates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the test compounds to the appropriate wells. Include a positive control (a known IRAK4 inhibitor) and a negative control (DMSO vehicle).

-

Add the IRAK4 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically a luminescent or fluorescent readout.

-

The amount of ADP produced is inversely proportional to the inhibitory activity of the test compound.

-

Calculate IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

Workflow for IRAK4 Inhibitor Screening:

Caption: Workflow for developing IRAK4 inhibitors.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of novel compounds with therapeutic potential. Its structural features make it an ideal candidate for the development of libraries of compounds targeting kinases such as IRAK4. The detailed synthesis and general biological evaluation protocols provided in this guide offer a solid foundation for researchers in the field of drug discovery to explore the potential of this and related aminothiophene derivatives in the ongoing search for new treatments for inflammatory and autoimmune diseases. Further experimental work is required to fully characterize the physicochemical properties of this compound and to directly assess the biological activity of its derivatives.

References

- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. promega.com [promega.com]

physical and chemical properties of Methyl 5-aminothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-aminothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its properties, spectral characteristics, and synthetic methodologies to support research and development activities.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₆H₇NO₂S.[1][2] It is recognized as a valuable building block in the synthesis of more complex molecules due to the reactive amino and ester functional groups on the thiophene ring.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| CAS Number | 14597-58-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 70-72 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water; Soluble in alcohols and ketones. | [4] |

| pKa | Data not available |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is summarized below.

Data Presentation: Spectroscopic Properties

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Source |

| 7.45 | d | 4.0 | 1H | Thiophene-H | [3] |

| 6.09 | d | 4.0 | 1H | Thiophene-H | [3] |

| 4.29 | br s | - | 2H | -NH₂ | [3] |

| 3.81 | s | - | 3H | -OCH₃ | [3] |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment | Source |

| Data not available |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Source |

| Data not available |

Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding nitro precursor, Methyl 5-nitrothiophene-2-carboxylate.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

This protocol is adapted from a documented synthesis.[3][5]

Materials:

-

Methyl 5-nitrothiophene-2-carboxylate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Concentrated Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Triethylamine

Procedure:

-

To a solution of Methyl 5-nitrothiophene-2-carboxylate (7 g, 37.43 mmol) in a mixture of water (150 mL) and methanol (50 mL), add concentrated hydrochloric acid (4.5 mL).[5]

-

To this solution, add iron powder (10.5 g, 188 mmol) followed by ammonium chloride (10 g, 187 mmol) at room temperature.[5]

-

Stir the reaction mixture and warm to 70 °C for 1 hour.[3]

-

Allow the reaction to cool to room temperature.[3]

-

Filter the solution and basify the filtrate with a saturated sodium bicarbonate solution.[3]

-

Extract the aqueous solution with chloroform (4 x 100 mL).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3]

-

Filter the solution and evaporate the solvent under reduced pressure.[3]

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (90:10) with a small amount of triethylamine as the eluent.[3][5]

Logical Relationships and Workflows

The synthesis and purification of this compound involves a series of sequential steps, from the initial reaction to the final isolation of the pure product.

Caption: Experimental workflow for synthesis and purification.

This guide serves as a foundational resource for professionals working with this compound. While key data has been compiled, further experimental investigation is required to fully characterize this compound, particularly regarding its boiling point, pKa, and comprehensive spectral analyses.

References

- 1. WO2014177982A1 - Enhancer of zeste homolog 2 inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 5-Amino-thiophene-2-carboxylic acid methyl ester [chembk.com]

- 5. 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | 89499-43-4 [chemicalbook.com]

An In-depth Technical Guide to Methyl 5-aminothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-aminothiophene-2-carboxylate, a key heterocyclic compound in organic synthesis and medicinal chemistry. It details the molecule's structure, physicochemical properties, a standard experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

Molecular Structure and Properties

This compound is an organic compound featuring a thiophene ring substituted with an amino group and a methyl carboxylate group. This structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical field.[1]

The key quantitative data for this molecule are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇NO₂S[2] |

| Molecular Weight | 157.19 g/mol [2][3] |

| Appearance | White crystalline solid[1][4] |

| Melting Point | 100-102 °C[1] |

| CAS Number | 14597-58-1[1][2] |

| Purity | Typically ≥95%[2] |

Experimental Protocols: Synthesis

A common and efficient method for synthesizing this compound is through the catalytic hydrogenation of Methyl 5-nitrothiophene-2-carboxylate.[4]

Objective: To produce this compound from its nitro precursor.

Materials:

-

Methyl 5-nitrothiophene-2-carboxylate

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate (EA) as solvent

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Round-bottom flask

-

Stirring equipment

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve Methyl 5-nitrothiophene-2-carboxylate (e.g., 2.67 mmol, 500 mg) in a suitable solvent such as Ethyl Acetate (10 mL) within a round-bottom flask.[4]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 500 mg) to the solution.[4]

-

Hydrogenation: Purge the flask and maintain it under a hydrogen atmosphere (1 atm).[4]

-

Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored using Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2 hours to overnight.[4]

-

Filtration: Upon completion, remove the palladium catalyst by filtering the mixture through a Celite pad.[4]

-

Concentration: Concentrate the filtrate under vacuum using a rotary evaporator to remove the solvent.[4]

-

Product Isolation: The process yields this compound as a white solid with a high yield (typically 92-100%).[4]

Applications in Research and Drug Development

Thiophene derivatives are recognized as "structural alerts" in drug development, as their metabolism can sometimes lead to reactive intermediates.[5] However, they are also integral components of numerous biologically active compounds and approved drugs.[5]

This compound serves as a versatile building block in the synthesis of various therapeutic agents. Its functional groups—the amino group and the ester—allow for further chemical modifications to create a diverse range of molecules. It is particularly used in the synthesis of compounds with potential antibacterial and anti-tumor activities.[1] While this specific molecule may not directly engage with a biological signaling pathway, it is a crucial starting material for creating larger, more complex molecules designed to interact with specific biological targets such as enzymes or receptors.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via catalytic hydrogenation.

Caption: Workflow for the catalytic hydrogenation of the nitro precursor.

References

A Theoretical Exploration of Methyl 5-aminothiophene-2-carboxylate Reactivity: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-aminothiophene-2-carboxylate and its isomers are pivotal intermediates in the synthesis of a wide array of biologically active compounds. Their inherent electronic properties and reactivity are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies investigating the reactivity of methyl aminothiophene carboxylates, with a primary focus on the insights gained from computational chemistry.

Molecular Structure and Electronic Properties

The reactivity of a molecule is intrinsically linked to its structure and electronic landscape. Theoretical studies, predominantly employing Density Functional Theory (DFT), have elucidated key structural and electronic parameters of methyl aminothiophene carboxylates.

A study on methyl 3-aminothiophene-2-carboxylate revealed its crystallization in the monoclinic P21/c space group. The asymmetric unit consists of three crystallographically independent molecules, highlighting the potential for varied intermolecular interactions in the solid state.[1][2] The thiophene ring, along with the amino and carboxyl groups, participates in a network of intermolecular and intramolecular hydrogen bonds, which play a crucial role in stabilizing the crystal packing.[1][2]

The dispersion energy is the dominant force in the crystal packing of methyl 3-aminothiophene-2-carboxylate.[1][2] The presence of N–H⋯O and N–H⋯N hydrogen bonds, along with weaker C–H⋯S and C–H⋯Cg interactions, further stabilizes the crystalline structure.[1][2]

Table 1: Selected Experimental Bond Lengths for Methyl 3-aminothiophene-2-carboxylate

| Bond | Bond Length (Å) |

| C=O | 1.219(2) - 1.226(2) |

| C–S | 1.7113(19) - 1.7395(16) |

| C–N | 1.347(2) - 1.354(2) |

| C–O | 1.344(2) - 1.446(2) |

Source: Crystal structure determination of methyl-3-aminothiophene-2-carboxylate.[1]

Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.[3]

For a related compound, methyl 3-aminothiophene-2-carboxylate, DFT calculations have indicated that the HOMO and LUMO are primarily delocalized over the thiophene ring.[3] The amino group provides a significant contribution to the HOMO, while the carboxyl group contributes to the LUMO.[3]

Theoretical studies on various thiophene-2-carboxamide derivatives have provided insights into their electronic properties. For instance, a series of amino thiophene-2-carboxamide derivatives exhibited HOMO-LUMO energy gaps in the range of 3.11–3.83 eV.[4]

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Related Thiophene Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) | Reference |

| Amino thiophene-2-carboxamide derivatives (7a-c) | - | - | 3.11–3.83 | [4] |

| Methyl 3-aminothiophene-2-carboxylate analog | - | - | ~4.537 | [3] |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 | [4] |

Note: The specific values for HOMO and LUMO energies were not provided in all cited abstracts.

Computational Protocols

The theoretical investigation of this compound and its analogs typically involves the following computational workflow:

Caption: A typical workflow for the computational study of molecular reactivity.

Detailed Methodologies

A common computational approach for studying such thiophene derivatives involves Density Functional Theory (DFT) calculations. A frequently employed method is the B3LYP functional combined with the 6-31G(d,p) basis set.[4]

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as the geometric parameters can significantly influence the electronic properties.

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (ESP) maps. ESP maps are valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Reactivity and Potential Applications

The theoretical data provides a foundation for understanding the reactivity of this compound. The amino group, being a strong electron-donating group, increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack. The distribution of the HOMO primarily on the thiophene ring and the amino group supports this observation.[3] Conversely, the electron-withdrawing nature of the carboxylate group influences the LUMO distribution, indicating potential sites for nucleophilic attack.

This understanding of reactivity is critical for drug development professionals. Methyl aminothiophene carboxylates are key intermediates in the synthesis of various pharmaceutical agents, including antihypertensives, antitumor agents, and antivirals.[1] The insights from theoretical studies can guide the design of novel derivatives with enhanced biological activity by modulating their reactivity and interaction with biological targets.

Caption: The interplay between molecular properties, reactivity, and applications.

Conclusion

Theoretical studies, particularly DFT calculations, provide invaluable insights into the reactivity of this compound and its analogs. By elucidating the relationships between molecular structure, electronic properties, and chemical reactivity, these computational approaches serve as a powerful tool for researchers in drug discovery and materials science. The ability to predict reactive sites and understand the electronic landscape of these important synthetic intermediates can significantly accelerate the development of new and improved chemical entities.

References

A Comprehensive Computational Analysis of Methyl 5-aminothiophene-2-carboxylate: A Technical Guide for Drug Discovery Professionals

For Immediate Release

This whitepaper provides an in-depth computational analysis of Methyl 5-aminothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a technical guide to the molecule's physicochemical properties, quantum chemical characteristics, and potential as a pharmacophore. The analysis leverages a combination of theoretical calculations, including Density Functional Theory (DFT), and provides a framework for further in-silico evaluation through molecular docking and molecular dynamics simulations.

Physicochemical Properties

This compound is a solid compound with a molecular formula of C₆H₇NO₂S and a molecular weight of 157.19 g/mol [1]. It is characterized by the presence of a thiophene ring substituted with an amino group at the 5-position and a methyl carboxylate group at the 2-position. These functional groups are key to its chemical reactivity and potential biological activity. The aminothiophene scaffold is a privileged structure in medicinal chemistry, known to be a versatile building block for biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial activities[2][3].

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 95% | [1] |

| InChI Key | NNQTUMGJWXJMIR-UHFFFAOYSA-N | [1] |

Quantum Chemical Analysis (Density Functional Theory)

Due to the limited availability of direct computational studies on this compound, this section presents a detailed analysis of its positional isomer, Methyl 3-aminothiophene-2-carboxylate, as a case study. The methodologies and the nature of the insights gained are directly transferable to the target molecule.

Computational Protocol: Density Functional Theory (DFT)

Objective: To determine the optimized geometry and electronic properties of the molecule.

Software: Gaussian 09 or a similar quantum chemistry package.

Methodology:

-

Input Structure Generation: The initial 3D structure of the molecule is built using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

-

Geometry Optimization: The structure is optimized using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Properties Calculation: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

-

Data Analysis: The output files are analyzed to extract the optimized coordinates, vibrational frequencies, and electronic properties. The HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Optimized Geometry and Structural Parameters (Case Study: Methyl 3-aminothiophene-2-carboxylate)

The geometry of Methyl 3-aminothiophene-2-carboxylate has been optimized using DFT calculations. The planarity of the thiophene ring is a key feature, with the amino and carboxylate substituents influencing the overall molecular conformation. Key bond lengths and angles can be extracted from the optimized structure and compared with experimental crystallographic data, if available, to validate the computational model.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For the related compound, 2-amino-5-methylthiophene-3-carboxamide, the HOMO and LUMO are primarily delocalized over the thiophene ring, with the amino group contributing significantly to the HOMO and the carboxamide group to the LUMO. The calculated HOMO-LUMO gap for a similar analog was approximately 4.537 eV, indicating a relatively high chemical reactivity[3]. It is anticipated that this compound would exhibit a similar electronic profile.

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The red regions in an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group are expected to be regions of high electron density.

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is a crucial step in structure-based drug design.

Potential Biological Targets

Derivatives of aminothiophene have shown a wide range of biological activities, including anticancer properties[2][3]. Several thiophene-based drugs target kinases or apoptosis modulators[4]. The glucagon-like peptide 1 receptor (GLP-1R) has also been identified as a target for 2-aminothiophene derivatives, with potential applications in the treatment of type 2 diabetes[5][6]. For the purpose of this guide, a cancer-related target such as a kinase would be a relevant choice for a docking study.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound to a selected protein target.

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

Methodology:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking by assigning charges and atom types.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT as described above). The ligand is prepared by assigning charges and defining rotatable bonds.

-

Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid box are chosen to encompass the binding pocket.

-

Docking Simulation: The docking simulation is run, allowing the ligand to flexibly explore different conformations and orientations within the defined grid box. The software calculates the binding affinity (docking score) for each pose.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.

Molecular Dynamics Protocol

Objective: To assess the stability of the ligand-protein complex and to characterize the key interactions over time.

Software: GROMACS, AMBER, or NAMD.

Methodology:

-

System Preparation: The docked ligand-protein complex from the molecular docking study is used as the starting structure. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and to mimic physiological salt concentration.

-

Energy Minimization: The system is energy-minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and pressure (NVT and NPT ensembles) to allow the solvent molecules and ions to relax around the protein and ligand.

-

Production Run: The production MD simulation is run for a specified period (e.g., 100 ns). The trajectory of the system (atomic coordinates over time) is saved at regular intervals.

-

Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific interactions (e.g., hydrogen bonds) between the ligand and the protein over time.

Experimental Data and Theoretical Correlation

Infrared (IR) Spectroscopy

The theoretical vibrational frequencies obtained from DFT calculations can be compared with experimental IR spectra. The IR spectrum of a molecule provides information about its functional groups. For this compound, characteristic IR absorption bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1725 cm⁻¹), and the C-O stretching (around 1200-1300 cm⁻¹)[7][8]. The thiophene ring will also exhibit characteristic C-H and C-C stretching and bending vibrations[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. These calculated shifts can be compared with experimental ¹H and ¹³C NMR data to aid in the structural elucidation of the molecule and its derivatives. For this compound, the ¹H NMR spectrum would be expected to show signals for the amino protons, the thiophene ring protons, and the methyl protons of the ester group. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the thiophene ring carbons, and the methyl carbon.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this whitepaper.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. iosrjournals.org [iosrjournals.org]

The Biological Significance of Aminothiophene Carboxylates: A Technical Guide for Drug Discovery Professionals

Introduction: Aminothiophene carboxylates represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their synthetic accessibility, primarily through the versatile Gewald reaction, coupled with their ability to interact with a wide array of biological targets, has established them as a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of aminothiophene carboxylates, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Synthesis: The Gewald Reaction

The predominant method for synthesizing the 2-aminothiophene core is the Gewald reaction, a one-pot multicomponent condensation.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[2][3][4] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly functionalized 2-aminothiophene ring system.[3][5][6] The versatility of the Gewald reaction allows for the introduction of diverse substituents at various positions of the thiophene ring, enabling extensive structure-activity relationship (SAR) studies.[7]

Caption: Workflow of the Gewald reaction for synthesis.

Anticancer and Cytostatic Activity

Aminothiophene carboxylates have emerged as a significant class of anticancer agents, exhibiting cytostatic and cytotoxic effects against a variety of tumor cell lines.[8][9] Certain derivatives have shown remarkable selectivity for specific cancer types, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the higher nanomolar range.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, typically in the G1 or G2/M phase.[8][10]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of representative aminothiophene carboxylate derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | HepG-2 (Liver) | 0.59 (as VEGFR-2 inhibitor) | [11] |

| Compound 21 | HepG-2 (Liver) | 1.29 (as VEGFR-2 inhibitor) | [11] |

| Compound 2 | MCF-7 (Breast) | 0.013 | [12] |

| Compound 3 | MCF-7 (Breast) | >19.3 (Selective Index) | [12] |

| SB-44 | Prostate & Cervical | 15.38 - 34.04 | [13][14] |

| SB-83 | Prostate & Cervical | 15.38 - 34.04 | [13][14] |

| SB-200 | Prostate & Cervical | 15.38 - 34.04 | [13][14] |

Kinase Inhibition

A primary mechanism behind the anticancer activity of many aminothiophene carboxylates is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Aminothiophene derivatives have been successfully developed as potent inhibitors of several key kinases involved in tumor progression and angiogenesis.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8][15] Several aminothiophene-based compounds have been identified as potent VEGFR-2 inhibitors.[10][16] For instance, certain thiophene carboxamide derivatives have demonstrated strong inhibition of VEGFR-2 with IC50 values in the sub-micromolar range.[10][11]

Caption: Inhibition of the VEGFR-2 signaling cascade.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase implicated in various cancers.[17][18] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and resistance to apoptosis.[7] Aminothiophene-based structures have been developed as potent dual EGFR/HER2 inhibitors, with some compounds showing IC50 values in the nanomolar range, superior to first-generation inhibitors like gefitinib.[19][20]

Caption: EGFR pathway modulation leading to apoptosis.

Quantitative Data: Kinase Inhibitory Activity

The table below presents the half-maximal inhibitory concentrations (IC50) of various aminothiophene carboxylates against key protein kinases.

| Compound ID | Kinase Target | IC50 | Reference |

| Compound 5 | VEGFR-2 | 0.59 µM | [10][11] |

| Compound 21 | VEGFR-2 | 1.29 µM | [10][11] |

| Compound 14d | VEGFR-2 | 191.1 nM | [16] |

| Compound 11 | VEGFR-2 | 0.19 µM | [21] |

| Compound 21a | EGFR | 0.47 nM | [19][20] |

| Compound 21a | HER2 | 0.14 nM | [19][20] |

| Compound 46d | EGFR | 91.7 µM | [18] |

| Compound 46d | HER2 | 1.2 µM | [18] |

Antimicrobial Activity

Beyond their anticancer properties, aminothiophene carboxylates have demonstrated significant potential as antimicrobial agents.[4][22] Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species.[23][24][25]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The following table lists MIC values for representative aminothiophene derivatives against pathogenic microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chloro, methoxy, amide substituted | E. coli | 10 - 20 | [23] |

| Chloro, methoxy, amide substituted | S. aureus | 10 - 20 | [23] |

| Thiophene-2-carboxamide (7b) | P. aeruginosa | ~20 (86.9% inhibition) | [24] |

| Thiophene-2-carboxamide (7b) | S. aureus | ~20 (83.3% inhibition) | [24] |

| Thiophene-2-carboxamide (7b) | B. subtilis | ~19 (82.6% inhibition) | [24] |

| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [26] |

| Thiophene-2-carboxylic acid thioureides | Fungal strains | 31.25 - 62.5 | [26] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation and comparison of new chemical entities. This section provides methodologies for key assays cited in this guide.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase. The assay measures the amount of ATP consumed during the phosphorylation reaction.

Caption: Experimental workflow for a kinase inhibition assay.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Test aminothiophene carboxylate compound

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

-

White, opaque 96-well plates

-

DMSO

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2-fold or 3-fold dilutions in DMSO. Further dilute these in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction: a. Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the kinase substrate at 2X the final desired concentration. b. In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for positive and negative controls). c. Add 10 µL of the VEGFR-2 enzyme solution (diluted in Kinase Assay Buffer) to the 'Test Inhibitor' and 'Positive Control' wells. Add 10 µL of Kinase Assay Buffer to the 'Blank' wells. d. Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Initiate the reaction by adding 10 µL of the 2X Master Mix to all wells. f. Incubate the plate at 30°C for 45-60 minutes.[4]

-

ADP Detection: a. After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature, protected from light.[15]

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average signal from the 'Blank' wells from all other readings. c. Calculate the percentage of kinase inhibition relative to the 'Positive Control' (0% inhibition) and 'Blank' (100% inhibition). d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test aminothiophene carboxylate compound

-

Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U-bottom microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[27]

-

Compound Dilution in Microtiter Plate: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a stock solution of the test compound in DMSO. Dilute this in CAMHB to achieve a concentration that is 4X the highest desired test concentration. c. Add 100 µL of this 4X compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[28]

-

Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in these wells will be 100 µL. b. Do not add bacteria to well 12. c. Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.[29]

-

MIC Determination: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[27]

Conclusion

Aminothiophene carboxylates are a versatile and highly significant class of heterocyclic compounds with a proven track record in the discovery of potent modulators of biological systems. Their activities as anticancer, kinase inhibitory, and antimicrobial agents are well-documented and continue to be an area of intense research. The synthetic tractability afforded by the Gewald reaction allows for the systematic exploration of chemical space to optimize potency and selectivity. The standardized protocols provided herein offer a framework for the robust evaluation of novel aminothiophene carboxylate derivatives, facilitating the identification of promising lead candidates for further therapeutic development. As our understanding of the complex signaling networks underlying disease progresses, the aminothiophene carboxylate scaffold is poised to remain a valuable platform for the design of next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpscr.info [ijpscr.info]

- 23. jocpr.com [jocpr.com]

- 24. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. protocols.io [protocols.io]

An In-depth Technical Guide to Methyl 5-Aminothiophene-2-carboxylate Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminothiophene-2-carboxylate and its derivatives represent a versatile class of heterocyclic compounds with significant potential across various scientific disciplines. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of these molecules. A primary focus is placed on their role in medicinal chemistry as potent inhibitors of key signaling pathways implicated in cancer, including Aurora kinase, JAK-STAT, and EGFR/HER2. Furthermore, this guide explores their emerging applications in materials science, particularly in the development of organic semiconductors for electronic devices. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of their biological activities to facilitate further research and development in this exciting field.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various biological interactions.[1] Among the vast array of thiophene derivatives, those based on the this compound core have garnered considerable attention. The presence of both an amino and a carboxylate group on the thiophene ring provides a rich platform for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities and material properties.[2]

In the realm of drug discovery, these derivatives have emerged as promising candidates for the development of targeted cancer therapies. Their ability to inhibit crucial protein kinases involved in cell cycle regulation and signal transduction has been a major driver of research.[3] In parallel, the tunable electronic characteristics of the aminothiophene core have made these compounds attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5]

This guide aims to provide a detailed technical resource for researchers interested in exploring the potential of this compound derivatives.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound derivatives, is the Gewald reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6][7]

The Gewald Reaction Workflow

The general workflow for the Gewald synthesis of this compound derivatives is depicted below.

References

- 1. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

Fundamental Reactivity of the Amino Group in Methyl 5-aminothiophene-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminothiophene-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry and materials science. The reactivity of its primary amino group is central to its synthetic utility, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of this amino group, focusing on key reactions such as acylation, alkylation (Schiff base formation), diazotization, and cyclization reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a practical resource for researchers in drug discovery and organic synthesis.

Core Reactivity Principles

The amino group at the 5-position of the thiophene ring in this compound exhibits reactivity characteristic of an aromatic amine. The lone pair of electrons on the nitrogen atom is delocalized into the electron-rich thiophene ring, which modulates its nucleophilicity. However, it readily participates in reactions with various electrophiles.

Acylation Reactions

N-acylation is a fundamental transformation of the amino group, leading to the formation of stable amide derivatives. This reaction is commonly employed to introduce diverse functionalities and to construct more complex molecular scaffolds.

Acetylation with Acyl Chlorides

A standard method for acylation involves the use of an acyl chloride, such as chloroacetyl chloride, in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Methyl 5-(2-chloroacetamido)thiophene-2-carboxylate

-

Materials:

-

This compound

-

Chloroacetyl chloride

-

Acetone

-

Potassium carbonate (K₂CO₃)

-

-

Procedure:

-

To a solution of this compound in acetone, add potassium carbonate as a base.

-

Stir the mixture at room temperature.

-

Slowly add chloroacetyl chloride to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is worked up to isolate the product.[1]

-

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| This compound | Chloroacetyl chloride | K₂CO₃ | Acetone | Methyl 5-(2-chloroacetamido)thiophene-2-carboxylate | Excellent |

Table 1: Summary of N-Acylation Reaction. Note: "Excellent" yield is reported in the literature without a specific quantitative value.[1]

References

Methodological & Application

synthesis of Methyl 5-aminothiophene-2-carboxylate from methyl 5-nitro-2-thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl 5-aminothiophene-2-carboxylate, a valuable building block in medicinal chemistry, from methyl 5-nitro-2-thiophenecarboxylate. Two common and effective methods are presented: catalytic hydrogenation and reduction with tin(II) chloride.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its thiophene core and amino functionality make it a versatile scaffold for the development of novel therapeutic agents. The reduction of the corresponding nitro compound, methyl 5-nitro-2-thiophenecarboxylate, is a crucial step in accessing this important molecule. This application note outlines two reliable methods for this transformation, providing detailed experimental procedures, data presentation for expected outcomes, and visual workflows to guide researchers.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the product.

Table 1: Physical and Spectroscopic Data for Methyl 5-nitro-2-thiophenecarboxylate

| Property | Value |

| Molecular Formula | C₆H₅NO₄S |

| Molecular Weight | 187.18 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, Reference) | δ ~8.0-8.2 (d, 1H), ~7.2-7.4 (d, 1H), ~3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, Reference) | δ ~162, ~150, ~135, ~130, ~125, ~53 |

| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~1720 (C=O, ester), ~1540 & ~1340 (NO₂, asymmetric & symmetric) |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, Reference) | δ ~7.5 (d, 1H), ~6.2 (d, 1H), ~4.2 (br s, 2H, NH₂), ~3.8 (s, 3H) |

| ¹³C NMR (CDCl₃, Reference) | δ ~163, ~155, ~130, ~120, ~110, ~52 |

| IR (KBr, cm⁻¹) | ~3400 & ~3300 (N-H, amine), ~3100 (C-H, aromatic), ~1680 (C=O, ester) |

| Mass Spectrum (LCMS-ESI) | m/z 158 [M+H]⁺ |

Note: NMR and IR data are based on typical values for similarly substituted thiophene derivatives and should be used for reference. Actual values may vary.

Experimental Protocols

Two primary methods for the reduction of the nitro group are detailed below. The choice of method may depend on the availability of reagents and equipment, as well as the scale of the reaction.

Method 1: Catalytic Hydrogenation

This method is generally high-yielding and clean, with a straightforward work-up.

Materials:

-

Methyl 5-nitro-2-thiophenecarboxylate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite® or other filtration aid

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve methyl 5-nitro-2-thiophenecarboxylate (1.0 eq) in ethanol or ethyl acetate (approximately 10-20 mL per gram of starting material).

-

Catalyst Addition: Carefully add 10% palladium on carbon (10-20 wt% of the starting material) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel can be performed.

Expected Yield: 90-100%

Method 2: Reduction with Tin(II) Chloride

This is a classical method for nitro group reduction and is useful when catalytic hydrogenation is not feasible.

Materials:

-

Methyl 5-nitro-2-thiophenecarboxylate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 5-nitro-2-thiophenecarboxylate (1.0 eq) in ethanol or ethyl acetate (approximately 20-30 mL per gram of starting material).

-

Reagent Addition: Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution in portions. The reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Quenching: Slowly and carefully pour the reaction mixture into a stirred, saturated solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) will occur. Continue adding the bicarbonate solution until the pH of the aqueous layer is basic (pH 8-9). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent). The tin salts can sometimes form an emulsion, which may be broken by the addition of brine or by filtration through Celite®.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product usually requires purification by column chromatography on silica gel to remove residual tin compounds and other impurities.

Expected Yield: 60-80%

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Anwendungshinweise und Protokolle zur Gewald-Synthese substituierter 2-Aminothiophene

Für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einführung

Die Gewald-Reaktion, benannt nach dem deutschen Chemiker Karl Gewald, ist eine leistungsstarke und vielseitige Mehrkomponentenreaktion zur Synthese von hochsubstituierten 2-Aminothiophenen.[1] Seit ihrer Entdeckung im Jahr 1961 hat sich diese Reaktion zu einer fundamentalen Methode in der heterozyklischen Chemie entwickelt, insbesondere wegen ihrer Bedeutung für die medizinische Chemie und die Wirkstoffentwicklung.[2][3] 2-Aminothiophene dienen als wichtige Bausteine für eine Vielzahl von pharmakologisch aktiven Verbindungen, darunter entzündungshemmende, antimikrobielle, antivirale und antiproliferative Wirkstoffe.[4][5][6]

Die Reaktion kombiniert typischerweise ein Keton oder Aldehyd, ein α-cyano-substituiertes Acetonitril (wie Malononitril oder Ethylcyanoacetat) und elementaren Schwefel in Gegenwart einer basischen Katalysators, um in einem Eintopfverfahren das gewünschte Thiophengerüst zu erzeugen.[1][7] Die Vorteile der Gewald-Synthese liegen in der leichten Verfügbarkeit der Ausgangsmaterialien, den milden Reaktionsbedingungen und der hohen Atomeffizienz, was sie besonders für die kombinatorische Chemie und das Wirkstoffscreening attraktiv macht.[2][8]

Reaktionsmechanismus

Der Mechanismus der Gewald-Reaktion ist komplex und wurde erst Jahre nach ihrer Entdeckung aufgeklärt.[1][7] Er lässt sich in drei Hauptschritte unterteilen:

-

Knoevenagel-Kondensation: Zunächst reagiert das Keton oder Aldehyd mit dem α-cyano-substituierten Acetonitril in einer basenkatalysierten Knoevenagel-Kondensation. Dabei entsteht ein stabiles Alken-Intermediat (α,β-ungesättigtes Nitril).[1][9]

-

Michael-Addition von Schwefel: Elementarer Schwefel (oft als S₈-Ring vorliegend) wird durch die Base aktiviert und addiert sich an das Intermediat. Der genaue Mechanismus der Schwefeladdition und der Öffnung des S₈-Rings wird noch diskutiert, führt aber zur Bildung eines Thiolat-Intermediats.[9]

-

Cyclisierung und Tautomerisierung: Das Thiolat-Intermediat cyclisiert durch einen nukleophilen Angriff auf die Nitrilgruppe. Nachfolgende Tautomerisierung und Aromatisierung führen zum stabilen, substituierten 2-Aminothiophen-Produkt.[1][9]

Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion.

Anwendungen in der Wirkstoffentwicklung

Die 2-Aminothiophen-Struktur ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie, da es in einer Vielzahl von biologisch aktiven Molekülen vorkommt.[5] Die Gewald-Synthese ermöglicht einen effizienten Zugang zu großen Substanzbibliotheken für das Hochdurchsatz-Screening.

Beispiele für Wirkstoffe und bioaktive Moleküle, die 2-Aminothiophen-Derivate enthalten:

-

Tinoridin: Ein nichtsteroidales entzündungshemmendes Medikament (NSAID).[5][6]

-

Olanzapin: Ein atypisches Antipsychotikum zur Behandlung von Schizophrenie und bipolaren Störungen.[5]

-

PD 81,723: Ein Adenosin-A1-Rezeptor-Agonist mit Potenzial zur Behandlung von Nierenischämie.[6]

-

Weitere Anwendungen: Die Derivate zeigen auch Wirksamkeit als Inhibitoren von Kinasen, als antimikrobielle Mittel gegen resistente Stämme und als antivirale Wirkstoffe.[4][5]

Vergleich verschiedener Protokolle

Die Effizienz der Gewald-Reaktion hängt stark von den Reaktionsbedingungen ab, einschließlich des Lösungsmittels, der Base, der Temperatur und der Reaktionszeit. Die folgende Tabelle fasst quantitative Daten aus verschiedenen publizierten Protokollen zusammen.

| Ausgangsmaterial 1 (Keton) | Ausgangsmaterial 2 (Nitrile) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) | Referenz |

| Cyclohexanon | Malononitril | Morpholin | Ethanol | 50 | 1.5 | 85 | Traditionell |

| Cyclopentanon | Ethylcyanoacetat | Piperidin | Ethanol | RT | 3 | 92 | [5] |

| Aceton | Malononitril | Diethylamin | Ethanol | Rückfluss | 2 | 78 | |

| 4-Chloracetophenon | Malononitril | Piperidiniumborat | EtOH/H₂O (9:1) | 100 | 0.25 | 87 | [5] |

| Cyclohexanon | Malononitril | Morpholin | Lösungsmittelfrei | RT | 4 | 88 | [10] |

| Diverse Aldehyde | Benzimidazol-acetonitrile | Piperidin | Ethanol | Rückfluss | 1.5 | 69-86 | [6] |

Detaillierte Experimentelle Protokolle

Nachfolgend finden Sie zwei detaillierte Protokolle für die Durchführung der Gewald-Synthese.

Protokoll 1: Klassische Synthese von 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril

Dieses Protokoll beschreibt eine Standard-Gewald-Reaktion unter Verwendung von Morpholin als Base.

Materialien:

-

Cyclohexanon (1.0 Äq.)

-

Malononitril (1.0 Äq.)

-

Elementarer Schwefel (1.1 Äq.)

-

Morpholin (1.5 Äq.)

-

Ethanol (als Lösungsmittel)

-

Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

-

Ausrüstung für die Aufarbeitung (Scheidetrichter, Rotationsverdampfer)

-

Ausrüstung für die Umkristallisation

Durchführung:

-

In einem 100-mL-Rundkolben werden Cyclohexanon (z.B. 5.0 g, 51 mmol), Malononitril (3.36 g, 51 mmol), elementarer Schwefel (1.8 g, 56 mmol) und 30 mL Ethanol vorgelegt.

-

Die Mischung wird unter Rühren auf Raumtemperatur gebracht.

-

Langsam wird Morpholin (6.6 mL, 76.5 mmol) zugetropft. Eine exotherme Reaktion kann beobachtet werden.

-

Nachdem die Zugabe abgeschlossen ist, wird die Reaktionsmischung für 1.5 Stunden bei 50 °C gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

-

Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration gesammelt.

-

Der feste Rückstand wird mit kaltem Ethanol gewaschen, um Verunreinigungen und nicht umgesetzte Ausgangsmaterialien zu entfernen.

-

Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Isopropanol) umkristallisiert, um das reine 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril zu erhalten.

-

Das Produkt wird im Vakuum getrocknet und charakterisiert (Schmelzpunkt, NMR, IR, MS).

Protokoll 2: Katalytische und umweltfreundlichere Synthese unter Verwendung von Piperidiniumborat

Dieses Protokoll nutzt einen wiederverwendbaren Katalysator und ein wässriges Lösungsmittelsystem, was es zu einer "grüneren" Alternative macht.[5]

Materialien:

-

Keton (z.B. 4-Chloracetophenon, 1.0 Äq.)

-

Aktive Methylenverbindung (z.B. Malononitril, 1.0 Äq.)

-

Elementarer Schwefel (1.0 Äq.)

-

Piperidiniumborat-Katalysator (20 mol%)

-

Ethanol/Wasser-Mischung (9:1)

-

Verschließbares Reaktionsgefäß (z.B. Mikrowellenreaktor-Vial)

-

Ausrüstung wie in Protokoll 1

Durchführung:

-

In einem geeigneten Reaktionsgefäß werden 4-Chloracetophenon (1 Äq.), Malononitril (1 Äq.), Schwefel (1 Äq.) und Piperidiniumborat (0.2 Äq.) in einer 9:1-Mischung aus Ethanol und Wasser gelöst/suspendiert.[5]

-

Das Gefäß wird fest verschlossen und die Mischung wird unter starkem Rühren für die in der Tabelle angegebene Zeit (z.B. 15 Minuten) auf 100 °C erhitzt.[5]

-

Die Reaktion wird mittels DC überwacht.

-

Nach Beendigung der Reaktion wird die Mischung abgekühlt. Oft fällt das Produkt direkt aus der Lösung aus.

-

Das Produkt wird abfiltriert und mit kaltem Ethanol/Wasser gewaschen.

-

Falls erforderlich, kann eine weitere Reinigung durch Umkristallisation oder Säulenchromatographie erfolgen.

-

Der wässrige Teil des Filtrats, der den Katalysator enthält, kann für nachfolgende Reaktionen wiederverwendet werden, was die Nachhaltigkeit des Prozesses erhöht.[5]

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald-Reaktion – Wikipedia [de.wikipedia.org]

- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Methyl 5-aminothiophene-2-carboxylate

Abstract

This document provides detailed application notes on the reaction mechanisms and experimental protocols for the synthesis of Methyl 5-aminothiophene-2-carboxylate, a key intermediate in the development of pharmaceuticals and functional materials. The primary synthetic route discussed is the reduction of Methyl 5-nitrothiophene-2-carboxylate. An overview of the Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, is also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering clear protocols, data summaries, and mechanistic visualizations.

Introduction